molecular formula C22H22ClNO4 B4642456 (1-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

(1-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Cat. No. B4642456
M. Wt: 399.9 g/mol
InChI Key: KISHCPBQUWMXSO-UHFFFAOYSA-N
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Description

    • This compound belongs to a class of organic compounds known for their intricate structures and potential pharmacological activities. Although specific introductory details on this compound are scarce, its structure suggests it is related to a class of compounds with diverse biological activities.
  • Synthesis Analysis

    • A study by (El‐Faham et al., 2013) describes the synthesis of related α-ketoamide derivatives, which might share synthetic pathways with the target compound.
    • Another relevant study is by (Savage et al., 2005), discussing the synthesis of N-para-ferrocenyl benzoyl amino acid ethyl esters, which are structurally related to the compound .
  • Molecular Structure Analysis

  • Chemical Reactions and Properties

    • The compound's chemical reactions and properties can be inferred from studies on similar compounds. (Xue et al., 2023) investigated acetic acid-catalyzed reactions of related compounds, which may provide insights into the chemical behavior of the target compound.
  • Physical Properties Analysis

    • The physical properties of similar compounds have been analyzed through various methods. For instance, (Walsh et al., 1984) synthesized and evaluated the physical properties of derivatives of 2-amino-3-benzoylphenylacetic acid, which may share some physical characteristics with the compound .
  • Chemical Properties Analysis

    • The chemical properties, particularly the reactivity and stability, can be derived from studies on structurally related compounds. The study by (Faghihi et al., 2012) on the synthesis and characterization of poly(amide-imide)s provides insights into the reactivity of related compounds, which could be extrapolated to understand the chemical properties of the target compound.

properties

IUPAC Name

2-[1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c23-16-8-9-18(17(12-16)21(28)15-6-2-1-3-7-15)24-19(25)13-22(14-20(26)27)10-4-5-11-22/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISHCPBQUWMXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>60 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
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